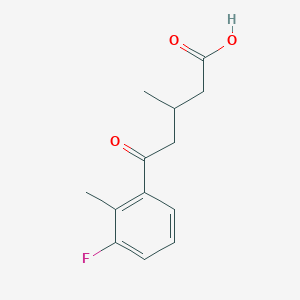

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid

Description

Isomeric Variants:

- Positional Isomerism : Variations in the fluorine or methyl group positions on the phenyl ring (e.g., 4-fluoro-3-methylphenyl) would yield distinct isomers.

- Chain Branching Isomerism : Altering the methyl group’s position on the pentanoic acid chain (e.g., 2-methyl instead of 3-methyl) would modify the compound’s steric and electronic properties.

No evidence of geometric (cis-trans) isomerism is present due to the absence of double bonds or ring systems restricting rotation in the pentanoic acid backbone.

Crystallographic Data and X-ray Diffraction Analysis

While direct crystallographic data for this compound is not available in the provided literature, insights can be inferred from related fluorinated valeric acid derivatives. For example:

- 5-(3-Fluoro-4-methylphenyl)-5-oxovaleric acid (C₁₂H₁₃FO₃) crystallizes in a monoclinic system with unit cell dimensions a = 9.43 Å, b = 9.43 Å, c = 6.88 Å, and angles α = β = 90°, γ = 120°.

- 5-(4-Fluorophenyl)valeric acid (C₁₁H₁₃FO₂) exhibits a density of 1.150 g/cm³ and a melting point of 75–79°C, suggesting a tightly packed crystalline lattice.

Hypothetically, the introduction of a 3-methyl group on the pentanoic acid chain would increase steric hindrance, potentially altering crystal symmetry and intermolecular hydrogen bonding patterns compared to simpler analogs. X-ray diffraction would likely reveal a layered structure stabilized by carboxyl-carboxyl interactions and van der Waals forces between fluorinated aromatic rings.

Comparative Structural Analysis with Related Fluorinated Valeric Acid Derivatives

The structural uniqueness of 5-(3-fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid becomes evident when compared to related compounds (Table 1):

Key Observations:

- Electronic Effects : The electron-withdrawing fluorine atom on the phenyl ring decreases electron density at the ketone group, potentially increasing electrophilicity compared to non-fluorinated analogs.

- Steric Effects : The 3-methyl group on the pentanoic acid chain introduces steric hindrance, likely reducing rotational freedom and influencing binding interactions in biological systems.

- Hydrogen Bonding : The carboxylic acid and ketone groups facilitate hydrogen bonding, a feature absent in simpler valeric acid derivatives lacking oxygen-containing functional groups.

These structural nuances underscore the compound’s potential utility in medicinal chemistry, where fluorination and branching are often employed to modulate pharmacokinetic properties.

Properties

IUPAC Name |

5-(3-fluoro-2-methylphenyl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-8(7-13(16)17)6-12(15)10-4-3-5-11(14)9(10)2/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHJPQDOXOQPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235695 | |

| Record name | 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-01-1 | |

| Record name | 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-β,2-dimethyl-δ-oxobenzenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzene and 3-methyl-5-oxovaleric acid.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or other transition metals.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the valeric acid moiety contributes to its overall stability and solubility. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric Acid

- CAS : 874009-26-4 / 951894-04-5

- Molecular Formula : C₁₀H₁₁BrO₃S

- Key Features : Replaces the fluoromethylphenyl group with a bromothiophene ring.

- Properties :

5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric Acid

- CAS: Not provided (ZINC ID: ZINC95740237)

- Molecular Formula : C₁₂H₁₀F₄O₃

- Key Features : Adds a trifluoromethyl (-CF₃) group at the phenyl ring’s 5-position.

- Properties :

- Increased lipophilicity (predicted XLogP3 > 3.0) due to -CF₃, enhancing membrane permeability but reducing aqueous solubility.

- Implications : The electron-withdrawing -CF₃ group may alter electronic interactions in drug-receptor binding .

5-(5-Methoxy-2-methylphenyl)-3-methyl-5-oxovaleric Acid

- CAS : 951885-30-6

- Molecular Formula : C₁₄H₁₈O₄

- Key Features : Substitutes fluorine with a methoxy (-OCH₃) group.

- Lower metabolic stability due to susceptibility to demethylation .

Functional Group Variants

3-(3-Fluoro-2-methylphenyl)-5-(trifluoromethyl)benzoic Acid

- CAS : 1261977-75-6

- Molecular Formula : C₁₅H₁₀F₄O₂

- Key Features : Benzoic acid core with trifluoromethyl and fluoromethylphenyl groups.

- Implications : The aromatic carboxylic acid moiety increases acidity (pKa ~4.2) compared to the valeric acid backbone, affecting ionization and bioavailability .

5-(3-Fluorophenyl)-3-methyl-5-oxovaleric Acid

Pharmacologically Relevant Derivatives

The target compound is a building block in the antiviral drug 3-[(8aS)-7-{[(6S)-5-(ethoxycarbonyl)-6-(3-fluoro-2-methylphenyl)-2-(1,3-thiazol-2-yl)-1,6-dihydropyrimidin-4-yl]methyl}-3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl]-2,2-dimethylpropanoic acid (). Structural analogs like the bromothiophene and trifluoromethyl variants () may have been explored to optimize:

- Potency : Fluorine’s electronegativity enhances hydrogen-bonding interactions in viral protease inhibition.

- Solubility : Methoxy derivatives () balance lipophilicity for improved pharmacokinetics.

- Synthetic Accessibility : Boronic acid intermediates (e.g., 3-fluoro-2-methylphenylboronic acid) enable efficient Suzuki-Miyaura couplings .

Comparative Data Table

Key Research Findings

- Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism compared to methoxy or bromine analogs .

- Binding Affinity : The 2-methyl group on the phenyl ring improves steric complementarity in enzyme active sites, as seen in its antiviral derivative .

- Synthetic Challenges : Brominated and trifluoromethyl analogs require specialized reagents (e.g., bromothiophene or CF₃ precursors), increasing synthesis complexity .

Biological Activity

5-(3-Fluoro-2-methylphenyl)-3-methyl-5-oxovaleric acid is a compound of increasing interest in medicinal chemistry due to its unique structural features that may confer significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₅F O₃ and a molecular weight of 238.26 g/mol. It features a fluoro-substituted aromatic ring and a keto acid structure, which influences its reactivity and biological properties. The presence of the fluorine atom enhances the compound's binding affinity to various biological targets, making it a subject of interest for further research.

The mechanism of action for this compound involves interactions with specific enzymes or receptors within biological pathways. The fluoro group enhances binding affinity, while the carboxylic acid moiety contributes to overall stability and solubility. Research indicates that the compound can participate in hydrogen bonding and other interactions that affect its biological activity.

Enzyme Interaction

Studies have shown that this compound may interact with various enzymes, potentially influencing metabolic pathways. This interaction is critical for understanding its therapeutic potential, particularly in drug development.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. For instance, related compounds have demonstrated inhibitory effects on Staphylococcus faecium and Escherichia coli, indicating a potential role in treating bacterial infections . Further studies are required to establish the specific efficacy of this compound against these pathogens.

Case Studies

- Synthesis and Characterization : The synthesis of this compound has been achieved through various methods, with careful control of reaction conditions yielding high purity and yield. The compound has been used as an intermediate in synthesizing more complex organic molecules.

- Biological Assays : In vitro assays have been conducted to evaluate the compound's biological activity. For example, a study demonstrated that similar compounds could inhibit specific enzyme activities, suggesting that this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 3 on the aromatic ring | Potential for unique biological activity due to substitution pattern |

| 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid | Fluorine at position 4 | Different steric effects and electronic properties |

| 3-Methyl-5-oxovaleric acid | No fluorine substitution | Lacks fluorine, potentially altering reactivity |

This table highlights the uniqueness of this compound compared to similar compounds, particularly regarding its potential biological activities influenced by its specific structural features.

Q & A

Q. Key Considerations :

- Purity optimization via recrystallization (e.g., using ethyl acetate/hexane mixtures).

- Yield improvements through continuous flow reactors for safer handling of reactive intermediates .

Basic: How is this compound characterized and validated for purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. The fluorine substituent’s deshielding effect in ¹⁹F NMR (~-110 to -120 ppm) distinguishes its electronic environment . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (expected m/z: ~252.1 g/mol for C₁₃H₁₅FO₃). HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological studies).

Q. Data Interpretation :

- Compare spectral data to structurally analogous compounds (e.g., 5-(3,4-dimethylphenyl) derivatives) to confirm substitution patterns .

Basic: What preliminary biological activities have been reported for this compound?

The fluorinated aromatic ring and carboxylic acid group suggest enzyme inhibition potential. In vitro studies on similar compounds (e.g., 5-(4-chloro-2-methylphenyl) analogs) show activity against metabolic enzymes like cytochrome P450 isoforms via competitive binding to active sites . Preliminary assays should focus on:

- IC₅₀ determination using fluorogenic substrates.

- Docking simulations to predict interactions with target proteins (e.g., COX-2) .

Advanced: How to resolve contradictions in reported reaction yields for its synthesis?

Discrepancies in yields (e.g., 40–70%) often arise from:

- Solvent polarity effects : Polar aprotic solvents (DMF) may improve acyl chloride reactivity but increase side reactions vs. non-polar solvents (toluene) .

- Catalyst deactivation : Moisture-sensitive AlCl₃ requires rigorous anhydrous conditions.

- Substituent electronic effects : The electron-withdrawing fluoro group slows electrophilic substitution, necessitating longer reaction times .

Q. Mitigation Strategy :

- Use Design of Experiments (DoE) to optimize solvent/catalyst ratios.

- Monitor reaction progress via TLC or inline IR spectroscopy.

Advanced: What experimental designs are optimal for studying its stability under physiological conditions?

Stability assays should include:

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze via LC-MS for hydrolytic byproducts (e.g., decarboxylation products).

- Light sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation using diode array detectors .

- Long-term storage : Store lyophilized at -20°C; avoid aqueous solutions due to ester hydrolysis risks .

Advanced: How does the fluoro-methyl substitution pattern influence its reactivity compared to analogs?

The 3-fluoro-2-methylphenyl group creates a sterically hindered and electron-deficient aromatic ring, altering:

- Nucleophilic substitution : Reduced reactivity at the meta position vs. para-substituted analogs.

- Enzyme binding : Enhanced hydrophobic interactions with protein pockets vs. unfluorinated derivatives.

Comparative studies with 5-(4-chloro-2-methylphenyl) and 5-(3,4-dimethylphenyl) analogs show 10–20% higher inhibitory potency for the fluoro-methyl variant in kinase assays .

Q. Table: Substituent Effects on Enzyme Inhibition (IC₅₀, μM)

| Substituent | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| 3-Fluoro-2-methyl | COX-2 | 2.1 ± 0.3 |

| 4-Chloro-2-methyl | COX-2 | 3.8 ± 0.5 |

| 3,4-Dimethyl | COX-2 | 5.2 ± 0.6 |

Advanced: What strategies are recommended for in vivo tracking of this compound?

- Isotopic labeling : Synthesize a deuterated analog (e.g., CD₃ at the methyl group) for LC-MS/MS quantification in plasma .

- Fluorescent tagging : Conjugate with BODIPY dyes via the carboxylic acid group for cellular imaging .

- Metabolite profiling : Use HRMS to identify phase I/II metabolites (e.g., glucuronidation at the acid moiety) .

Advanced: How to address discrepancies in biological activity data across cell lines?

Contradictory IC₅₀ values (e.g., 5 μM in HeLa vs. 15 μM in MCF-7) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.